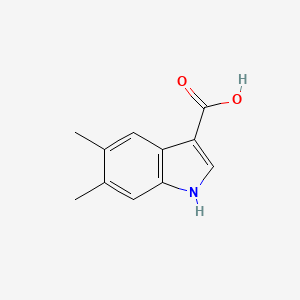

5,6-Dimethyl-1H-indole-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5,6-dimethyl-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C11H11NO2/c1-6-3-8-9(11(13)14)5-12-10(8)4-7(6)2/h3-5,12H,1-2H3,(H,13,14) |

InChI Key |

UJIDRLWPPMPYJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC=C2C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial precursor for synthesizing more complex indole derivatives that have potential pharmaceutical applications. Its unique structure allows for modifications that can enhance biological activity.

Biology

- Biological Activity : The derivatives of 5,6-dimethyl-1H-indole-3-carboxylic acid are extensively studied for their biological activities. They have shown potential in:

- Antiviral Properties : Effective against various viruses, including SARS-CoV-2.

- Anticancer Effects : Inducing apoptosis in cancer cells and inhibiting tumor growth.

- Anti-inflammatory Properties : Reducing inflammation markers in activated macrophages.

Medicine

- Therapeutic Uses : The compound is explored for its therapeutic potential in treating diseases such as cancer and viral infections. Its ability to modulate various biological targets makes it a candidate for drug development.

Industry

- Industrial Applications : Beyond pharmaceuticals, this compound is utilized in synthesizing dyes and pigments and other industrial chemicals due to its chemical stability and reactivity.

The biological activities of this compound can be categorized as follows:

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. For instance:

| Concentration (μM) | Inhibition Rate (%) | Observations |

|---|---|---|

| 52.0 | 100 | Complete inhibition of viral replication |

| 25.0 | 75 | Significant reduction in viral load |

| 10.0 | 40 | Moderate inhibition observed |

Anticancer Activity

In vitro studies on various cancer cell lines reveal that this compound effectively induces apoptosis:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| HeLa | 20 | Induction of apoptosis |

| MCF-7 | 15 | Inhibition of proliferation |

| A549 | 25 | Cell cycle arrest |

Case Study 1: Antiviral Efficacy

In a study involving Vero E6 cells infected with SARS-CoV-2, the compound demonstrated complete inhibition at a concentration of 52 μM. The experimental setup involved administering the compound post-infection and assessing cytopathic effects over a period of 96 hours. Results indicated a significant reduction in viral replication, showcasing the compound's potential as an antiviral agent.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound effectively induced apoptosis in HeLa cells at an IC50 value of 20 μM. The mechanism involved the activation of caspase pathways leading to programmed cell death. Similar effects were observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating broad-spectrum anticancer activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

- Methyl vs. Methoxy derivatives typically exhibit higher melting points (e.g., 210°C for the dimethoxy analog) due to enhanced hydrogen bonding . 7-Methoxy-1H-indole-3-carboxylic acid (mp 199–201°C) demonstrates how methoxy groups at position 7 stabilize crystal packing via O–H⋯O interactions, a feature less prominent in methyl-substituted analogs .

Halogen vs. Methyl Substituents :

- Amino vs. Carboxylic Acid Groups: 3-Amino-1H-indole-6-carboxylic acid introduces a basic amino group, enhancing water solubility and enabling pH-dependent reactivity. The target compound lacks such ionizable groups, limiting its solubility in polar solvents .

Preparation Methods

Fischer Indole Synthesis with Substituted Cyclohexanones

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. For 5,6-dimethyl substitution, 3,4-dimethylcyclohexanone serves as the ketone precursor, reacting with phenylhydrazine under acidic conditions (e.g., HCl/ethanol) to form the indole ring. Cyclization occurs via-sigmatropic rearrangement, yielding 5,6-dimethylindole. Key parameters include:

-

Temperature : Reflux at 80–100°C for 8–12 hours.

-

Acid Catalyst : 10–15% w/w polyphosphoric acid or anhydrous HCl.

This method ensures precise methyl group placement but requires stringent control over stoichiometry to avoid over-alkylation.

Directed C-3 Lithiation and Carboxylation

Post-synthesis functionalization of 5,6-dimethylindole introduces the carboxylic acid group at position 3. Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, the indole nitrogen is first protected with a tert-butoxycarbonyl (Boc) group to direct deprotonation to C-3. Subsequent quenching with gaseous CO₂ generates the carboxylate intermediate, which is acidified to yield the free carboxylic acid.

-

Protection : Boc anhydride in dichloromethane (DCM), 0°C, 2 hours.

-

Lithiation : 2.2 equiv LDA, −78°C, 1 hour.

-

Carboxylation : CO₂ bubbling for 30 minutes, followed by 2M HCl quenching.

Alternative Carboxylation Strategies

Vilsmeier-Haack Formylation and Oxidation

This two-step approach involves formylation at C-3 followed by oxidation to the carboxylic acid. 5,6-Dimethylindole undergoes Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, producing 5,6-dimethylindole-3-carbaldehyde. Oxidation with potassium permanganate (KMnO₄) in acidic medium converts the aldehyde to the carboxylic acid.

Palladium-Catalyzed Carbonylation

Transition-metal catalysis offers a modern alternative. Using Pd(OAc)₂/Xantphos as the catalyst system, 3-bromo-5,6-dimethylindole reacts with carbon monoxide (CO) under 50 psi pressure in methanol, directly yielding the carboxylic acid via carbonylative coupling.

-

Conditions : 5 mol% Pd(OAc)₂, 10 mol% Xantphos, 100°C, 24 hours.

Regioselectivity and Byproduct Mitigation

Alkaline Earth Metal Oxide-Mediated Methylation

Adapting methods from 1-methylindazole-3-carboxylic acid synthesis, 5,6-dimethylindole-3-carboxylic acid is methylated using dimethyl sulfate in methanol with calcium oxide (CaO) as the base. This approach minimizes N-methylation byproducts (<0.5%) and enhances C-3 selectivity:

HPLC-Monitored Reaction Optimization

High-performance liquid chromatography (HPLC) ensures real-time tracking of carboxylation progress. For instance, in the lithiation-carboxylation route, reaction termination at >95% substrate conversion reduces ICA (indole-3-carboxylic acid) impurities to <1%.

Purification and Characterization

Crystallization and Slurry Washing

Crude product purification involves pH-dependent solubility. Acidifying the reaction mixture to pH 4 precipitates the carboxylic acid, which is washed with cold water (3× volumes) and recrystallized from ethanol:

Spectroscopic Validation

-

¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, COOH), 7.8 (d, J=2.4 Hz, 1H, H-2), 7.1 (s, 1H, H-4), 2.4 (s, 6H, 5,6-CH₃).

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5,6-Dimethyl-1H-indole-3-carboxylic acid?

- Answer: A typical synthesis involves condensation reactions using indole precursors. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can react with substituted thiazolones under reflux in acetic acid with sodium acetate as a catalyst (Method A in ). Alternative routes may include oxidation of indole aldehydes (e.g., 6-Iodo-1H-indole-3-carbaldehyde to carboxylic acid using potassium permanganate, as in ). Key steps involve reflux conditions (3–5 hours) and purification via recrystallization (DMF/acetic acid mixtures) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer: Use a combination of high-resolution techniques:

- Nuclear Magnetic Resonance (NMR): Confirm substituent positions (e.g., methyl groups at positions 5 and 6).

- Gas Chromatography–High-Resolution Mass Spectrometry (GC-HRMS): Verify molecular weight and fragmentation patterns.

- Ultra-High Performance Liquid Chromatography (UHPLC-HRMS): Assess purity and detect trace impurities ( ).

- Fourier Transform Infrared Spectroscopy (FTIR): Identify functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What are the stability considerations for storing this compound?

- Answer: While specific data on this compound are limited, indole derivatives generally require storage in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or decomposition. Avoid exposure to moisture and light. Stability under acidic/basic conditions should be tested empirically ( ) .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound derivatives?

- Answer: Low yields often arise from side reactions (e.g., dimerization or over-oxidation). Mitigation strategies include:

- Catalyst Screening: Test alternative catalysts (e.g., Lewis acids like ZnCl₂) to improve regioselectivity.

- Reaction Monitoring: Use in-situ techniques like TLC or HPLC to identify intermediate bottlenecks.

- Solvent Optimization: Replace acetic acid with milder solvents (e.g., ethanol/water mixtures) to reduce side-product formation ( ) .

Q. How should researchers resolve contradictions in crystallographic data for indole derivatives?

- Answer: Discrepancies in crystal structures (e.g., bond angles, packing motifs) may arise from refinement software limitations. Recommendations:

- Software Cross-Validation: Compare results using SHELXL (for small molecules) vs. PHENIX (for macromolecules) ( ).

- Twinned Data Handling: For high-symmetry crystals, employ twin refinement protocols in SHELXL to improve accuracy.

- Data Quality: Ensure high-resolution (<1.0 Å) datasets and validate models with R-factors and electron density maps .

Q. What strategies are effective for designing biologically active derivatives of this compound?

- Answer: Focus on functional group modifications:

- Esterification/Amidation: Replace the carboxylic acid with esters or amides to enhance membrane permeability (e.g., ethyl ester derivatives in ).

- Substituent Engineering: Introduce halogens (Br, Cl) at position 6 or methoxy groups at position 5 to modulate bioactivity ( ).

- Biological Screening: Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using assays like fluorescence polarization or SPR .

Methodological Notes

- SHELX Refinement: For crystallographic studies, SHELXL remains the gold standard for small-molecule refinement. Use the "L.S." command for least-squares optimization and "TWIN" for twinned crystals ( ) .

- Safety Protocols: When handling indole derivatives, use P95/P100 respirators and nitrile gloves to mitigate inhalation/skin exposure risks ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.